Cas no 1793859-50-3 (2-(benzylsulfanyl)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

2-(benzylsulfanyl)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one structure
1793859-50-3 structure
商品名:2-(benzylsulfanyl)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
CAS番号:1793859-50-3
MF:C27H23N3O2S
メガワット:453.5554
CID:5347261

2-(benzylsulfanyl)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one 化学的及び物理的性質

名前と識別子

    • 2-benzylsulfanyl-3-[(4-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
    • 2-(benzylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
    • 2-(benzylsulfanyl)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
    • インチ: 1S/C27H23N3O2S/c1-32-22-14-12-19(13-15-22)17-30-26(31)25-24(23(16-28-25)21-10-6-3-7-11-21)29-27(30)33-18-20-8-4-2-5-9-20/h2-16,28H,17-18H2,1H3
    • InChIKey: WKYGEPGJBUXFPY-UHFFFAOYSA-N
    • ほほえんだ: S(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C1=NC2C(C3C([H])=C([H])C([H])=C([H])C=3[H])=C([H])N([H])C=2C(N1C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 33
  • 回転可能化学結合数: 7
  • 複雑さ: 681
  • トポロジー分子極性表面積: 83
  • 疎水性パラメータ計算基準値(XlogP): 5.5

2-(benzylsulfanyl)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3382-3264-2μmol
2-(benzylsulfanyl)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
1793859-50-3 90%+
2μl
$57.0 2023-04-24
Life Chemicals
F3382-3264-5mg
2-(benzylsulfanyl)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
1793859-50-3 90%+
5mg
$69.0 2023-04-24
Life Chemicals
F3382-3264-30mg
2-(benzylsulfanyl)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
1793859-50-3 90%+
30mg
$119.0 2023-04-24
Life Chemicals
F3382-3264-5μmol
2-(benzylsulfanyl)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
1793859-50-3 90%+
5μl
$63.0 2023-04-24
Life Chemicals
F3382-3264-3mg
2-(benzylsulfanyl)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
1793859-50-3 90%+
3mg
$63.0 2023-04-24
Life Chemicals
F3382-3264-25mg
2-(benzylsulfanyl)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
1793859-50-3 90%+
25mg
$109.0 2023-04-24
Life Chemicals
F3382-3264-40mg
2-(benzylsulfanyl)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
1793859-50-3 90%+
40mg
$140.0 2023-04-24
Life Chemicals
F3382-3264-10mg
2-(benzylsulfanyl)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
1793859-50-3 90%+
10mg
$79.0 2023-04-24
Life Chemicals
F3382-3264-2mg
2-(benzylsulfanyl)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
1793859-50-3 90%+
2mg
$59.0 2023-04-24
Life Chemicals
F3382-3264-20mg
2-(benzylsulfanyl)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
1793859-50-3 90%+
20mg
$99.0 2023-04-24

2-(benzylsulfanyl)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one 関連文献

2-(benzylsulfanyl)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-oneに関する追加情報

Introduction to 2-(benzylsulfanyl)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one (CAS No. 1793859-50-3)

The compound 2-(benzylsulfanyl)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one, identified by its CAS number 1793859-50-3, represents a significant advancement in the field of medicinal chemistry. This heterocyclic molecule belongs to the pyrrolopyrimidine class, a scaffold widely recognized for its pharmacological potential. The structural features of this compound, including its benzylsulfanyl and 4-methoxyphenylmethyl substituents, contribute to its unique chemical and biological properties, making it a promising candidate for further investigation in drug discovery.

Recent research in the area of heterocyclic compounds has highlighted the importance of pyrrolopyrimidines in the development of novel therapeutic agents. These molecules exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of multiple aromatic rings in 2-(benzylsulfanyl)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one enhances its interaction with biological targets, potentially leading to improved efficacy and selectivity. This compound has been studied for its ability to modulate key enzymatic pathways involved in disease progression.

In particular, the benzylsulfanyl group in the molecule plays a crucial role in its pharmacological profile. Sulfanyl-containing compounds are known for their ability to enhance binding affinity and stability when interacting with biological receptors. The 4-methoxyphenylmethyl moiety further contributes to the compound's solubility and bioavailability, which are critical factors in drug development. These structural elements make 2-(benzylsulfanyl)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one a valuable asset in the quest for new therapeutic interventions.

Current studies have demonstrated that pyrrolopyrimidine derivatives can inhibit various kinases and other enzymes implicated in cancer and inflammation. The specific arrangement of substituents in 2-(benzylsulfanyl)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one allows it to interact with these targets with high precision. This selective binding is essential for minimizing side effects and maximizing therapeutic benefits. Researchers have observed promising results in preclinical trials where this compound has shown potential in reducing tumor growth and alleviating inflammatory responses.

The synthesis of 2-(benzylsulfanyl)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves a multi-step process that requires careful optimization to ensure high yield and purity. Advanced synthetic techniques have been employed to introduce the various substituents at specific positions on the pyrrolopyrimidine core. These techniques include palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, which are well-suited for constructing complex heterocyclic frameworks.

The pharmacokinetic properties of this compound have been thoroughly evaluated to assess its absorption, distribution, metabolism, and excretion (ADME) profiles. Initial data suggest that 2-(benzylsulfanyl)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one exhibits favorable pharmacokinetic characteristics, including reasonable bioavailability and moderate metabolic clearance. These findings are crucial for determining appropriate dosing regimens and predicting clinical efficacy.

One of the most exciting aspects of this research is the potential for structure-based drug design (SBDD) using computational methods. Molecular modeling studies have been conducted to understand how 2-(benzylsulfanyl)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one interacts with its biological targets at the atomic level. These simulations have provided insights into key interactions that contribute to its binding affinity and have guided further modifications to optimize its pharmacological properties.

Future directions in the study of 2-(benzylsulfanyl)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one include exploring its mechanisms of action in greater detail. Understanding how this compound modulates cellular processes will provide a solid foundation for developing novel therapeutic strategies. Additionally, researchers are investigating combinations of this compound with other drugs to evaluate synergistic effects that could enhance treatment outcomes.

The development of new pharmaceutical agents is a complex process that requires interdisciplinary collaboration among chemists、biologists、pharmacologists,and clinicians。The study of 2-(benzylsulfanyl)-3-[((,)))][-()](-)](-)](-)](-)](-()

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